An In-depth Technical Guide to the Physicochemical Properties of 6-(Thiophen-3-yl)nicotinonitrile
An In-depth Technical Guide to the Physicochemical Properties of 6-(Thiophen-3-yl)nicotinonitrile
Introduction: Unveiling a Key Heterocyclic Building Block
6-(Thiophen-3-yl)nicotinonitrile is a heterocyclic organic compound that has garnered significant interest within the realms of medicinal chemistry and materials science. Its molecular architecture, which features a pyridine ring substituted with a thiophene moiety and a nitrile group, presents a versatile scaffold for the synthesis of a diverse array of complex molecules. The strategic positioning of these functional groups makes it a valuable intermediate for the development of novel therapeutic agents and functional materials.
This technical guide provides a comprehensive exploration of the core physicochemical properties of 6-(Thiophen-3-yl)nicotinonitrile. We will delve into its synthesis, characterization, and potential applications, with a particular focus on its emerging role in drug discovery. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research endeavors.
Physicochemical Characterization: A Quantitative Overview
The physical and chemical properties of 6-(Thiophen-3-yl)nicotinonitrile are fundamental to its handling, reactivity, and application. A summary of its key physicochemical data is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₆N₂S | [1][2] |
| Molecular Weight | 186.23 g/mol | [1] |
| CAS Number | 937601-80-4 | [1][2][3] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Melting Point | Not explicitly reported; expected to be a solid at room temperature. A protocol for determination is provided in Section 3.2.1. | |
| Boiling Point | Not determined | |
| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. A protocol for determination is provided in Section 3.2.2. | |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Experimental Protocols
The synthesis of 6-(Thiophen-3-yl)nicotinonitrile is most effectively achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction is widely employed in the pharmaceutical industry for its efficiency and functional group tolerance.[4][5]
Synthetic Workflow: The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling provides a direct and high-yielding route to 6-(Thiophen-3-yl)nicotinonitrile by reacting 6-chloronicotinonitrile with thiophen-3-ylboronic acid in the presence of a palladium catalyst and a base.[4][6]
Caption: Synthetic workflow for 6-(Thiophen-3-yl)nicotinonitrile via Suzuki-Miyaura coupling.
Detailed Experimental Protocols
Objective: To synthesize 6-(Thiophen-3-yl)nicotinonitrile from 6-chloronicotinonitrile and thiophen-3-ylboronic acid.
Materials:
-
6-Chloronicotinonitrile
-
Thiophen-3-ylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 6-chloronicotinonitrile (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
To the resulting suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Combine the fractions containing the desired product and evaporate the solvent to yield 6-(Thiophen-3-yl)nicotinonitrile as a solid.
Objective: To determine the melting point range of the synthesized 6-(Thiophen-3-yl)nicotinonitrile.
Method: Capillary method using a melting point apparatus.[7]
Procedure:
-
Finely powder a small amount of the purified solid.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus slowly, at a rate of 1-2 °C per minute, near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range constitutes the melting point.
Objective: To qualitatively assess the solubility of 6-(Thiophen-3-yl)nicotinonitrile in various solvents.
Procedure:
-
To a series of small test tubes, add approximately 1-2 mg of the compound.
-
To each test tube, add 0.5 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide, N,N-dimethylformamide).
-
Vortex each test tube for 30 seconds.
-
Visually inspect for complete dissolution. If the compound dissolves, it is considered soluble in that solvent at that concentration.
Spectroscopic and Analytical Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings. The chemical shifts (δ) are predicted to be in the aromatic region (approximately 7.0-9.0 ppm). The coupling patterns (splitting) will be indicative of the substitution pattern on both heterocyclic rings.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The nitrile carbon is expected to have a characteristic chemical shift in the range of 115-120 ppm.[10] The remaining carbon signals will appear in the aromatic region.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[11][12]
-
C≡N stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹.[8]
-
C=C and C=N stretching (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
-
C-S stretching: May be observed in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 186.23.[13]
Applications in Drug Discovery and Materials Science
The 6-(thiophen-3-yl)nicotinonitrile scaffold is a key building block in the synthesis of biologically active molecules and advanced materials. The nitrile group, in particular, is a common pharmacophore in many approved drugs.[14]
Intermediate for Kinase Inhibitors
Derivatives of nicotinonitrile are known to be potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[15][16][17] The 6-(thiophen-3-yl)nicotinonitrile core can be further functionalized to generate libraries of compounds for screening against different kinase targets.
Caption: Drug discovery workflow utilizing 6-(Thiophen-3-yl)nicotinonitrile.
Precursor for Advanced Materials
The unique electronic properties of the thiophene and pyridine rings make this compound a candidate for the synthesis of organic electronic materials, such as those with nonlinear optical (NLO) properties.[18]
Safety and Handling
As with any chemical compound, 6-(Thiophen-3-yl)nicotinonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-(Thiophen-3-yl)nicotinonitrile is a valuable and versatile heterocyclic compound with significant potential in both drug discovery and materials science. This technical guide has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via the Suzuki-Miyaura coupling, and an outline of its key applications. The information presented here serves as a foundational resource for researchers seeking to harness the potential of this important chemical building block.
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